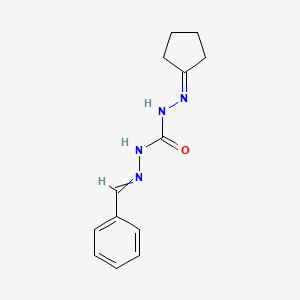
N-(2-Methyl-2H-tetrazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-2H-tetrazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide: is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2H-tetrazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation: The tetrazole derivative is then acylated using 2-phenylacetyl chloride in the presence of a base like triethylamine.
Allylation: The final step involves the allylation of the acylated tetrazole using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-Methyl-2H-tetrazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole ring or the acetamide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-(2-Methyl-2H-tetrazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-Methyl-2H-tetrazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the phenyl and allyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-2H-tetrazol-5-yl)-N-(prop-2-en-1-yl)acetamide: Lacks the phenyl group, resulting in different chemical properties and reactivity.
2-Phenyl-N-(prop-2-en-1-yl)acetamide: Lacks the tetrazole ring, affecting its biological activity and binding properties.
N-(2-Methyl-2H-tetrazol-5-yl)-2-phenylacetamide: Lacks the allyl group, which can influence its reactivity and applications.
Uniqueness
N-(2-Methyl-2H-tetrazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide is unique due to the presence of both the tetrazole ring and the phenyl and allyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62400-34-4 |
|---|---|
Molecular Formula |
C13H15N5O |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(2-methyltetrazol-5-yl)-2-phenyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H15N5O/c1-3-9-18(13-14-16-17(2)15-13)12(19)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
InChI Key |
QDVAJOFZBQLJMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)N(CC=C)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


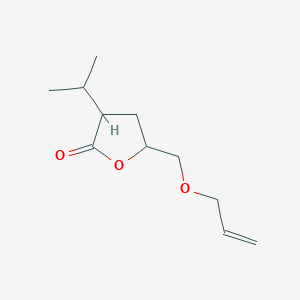
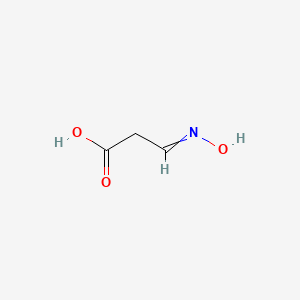
![N'-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea](/img/structure/B14519267.png)
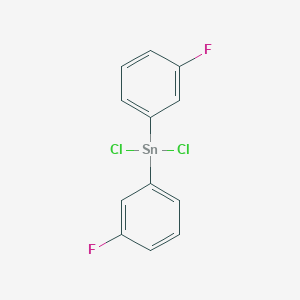
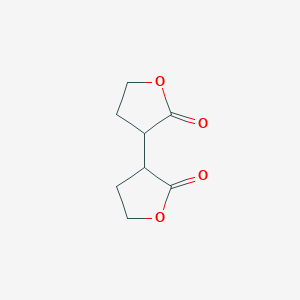
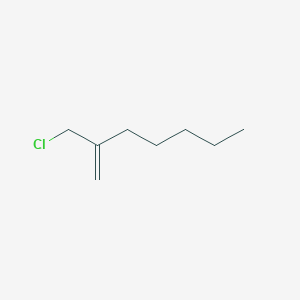
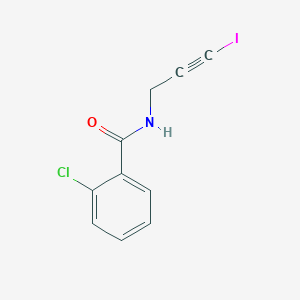
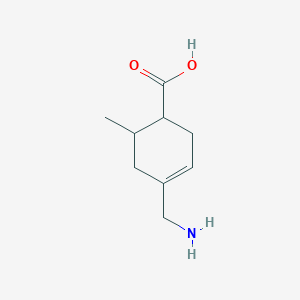
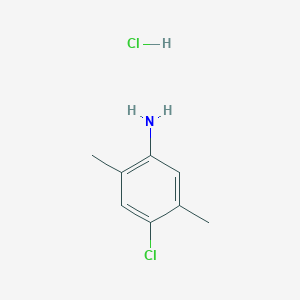
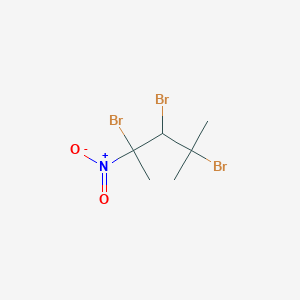
![1h-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)-](/img/structure/B14519310.png)

